molecular formula C19H18N4O2S2 B2698194 Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1210234-77-7

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone

Cat. No. B2698194
CAS RN: 1210234-77-7
M. Wt: 398.5
InChI Key: HPBDWIULCCMYES-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a compound that falls under the category of electron donor-acceptor (D-A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthesis of similar compounds has been achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the BTZ motif, which plays a crucial role in their optoelectronic and photophysical properties .


Chemical Reactions Analysis

These compounds have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be systematically modified by varying the donor groups . They are known to exhibit optoelectronic and photophysical properties .

Scientific Research Applications

Fluorescent Sensors and Imaging Agents

The benzo[c][1,2,5]thiadiazole (BTZ) motif, present in our compound, has been explored as a fluorescent sensor. Researchers have used BTZ derivatives for bioimaging, specifically targeting lipid droplets, mitochondria, and plasma membranes . The compound’s unique electronic properties make it suitable for fluorescence-based detection and imaging.

Photovoltaics and Organic Solar Cells

BTZ-based electron donor–acceptor (D–A) systems have been extensively studied for photovoltaic applications. By varying the donor groups while keeping the BTZ acceptor group consistent, researchers can systematically modify the optoelectronic and photophysical properties of these compounds. These modifications enhance their performance in organic solar cells .

Photocatalysis and Sustainable Chemistry

While precious metal-based photocatalysts (such as iridium and ruthenium complexes) dominate the field, the rise of organophotocatalysts offers a greener alternative. Although BTZ derivatives have been explored mainly in heterogeneous systems (e.g., metal–organic frameworks), their potential as visible-light organophotocatalysts remains underexplored. Investigating our compound’s photocatalytic properties could contribute to sustainable chemistry .

Drug Discovery and Molecular Docking Studies

Thiadiazole derivatives, including BTZ-based compounds, play a crucial role in drug discovery. Researchers use molecular docking studies to predict binding energies and interactions with biological targets. Our compound’s structural features may offer insights into drug design and optimization.

Ternary Polymer Solar Cells (PSCs)

In the realm of organic photovoltaics, small molecules like our compound have found applications as second acceptor materials in ternary polymer solar cells (PSCs). These PSCs benefit from improved efficiency due to the synergistic effects of multiple components .

Visible Light Organophotocatalysis

Given the compound’s BTZ core, exploring its potential as a visible-light organophotocatalyst is promising. Investigating its ability to drive organic transformations under mild conditions could contribute to sustainable synthetic methodologies .

properties

IUPAC Name

[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c24-18(12-3-4-15-16(10-12)21-27-20-15)22-5-7-23(8-6-22)19(25)14-11-13(14)17-2-1-9-26-17/h1-4,9-10,13-14H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBDWIULCCMYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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